

Cinnamtannin A2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinnamtannin A2	
Cat. No.:	B1257778	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a naturally occurring A-type proanthocyanidin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key signaling pathways associated with **Cinnamtannin A2**. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for cited experiments are provided. Furthermore, this guide includes visual representations of the core signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of its mechanisms of action.

Physicochemical Properties

Cinnamtannin A2 is a tetrameric procyanidin composed of four (–)-epicatechin units. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	86631-38-1	[1][2][3][4][5][6][7]
Molecular Formula	C60H50O24	[2][4][5][7][8][9]
Molecular Weight	1155.02 g/mol	[2][4][5][6][8]

Biological Activities and Experimental Protocols

Cinnamtannin A2 has been shown to exert a range of biological effects, including the enhancement of glucagon-like peptide-1 (GLP-1) and insulin secretion, nephroprotection through the Nrf2-Keap1 pathway, and attenuation of skeletal muscle atrophy. The following sections detail the experimental protocols used to investigate these activities.

Enhancement of GLP-1 and Insulin Secretion in Mice

Oral administration of **Cinnamtannin A2** has been demonstrated to increase plasma GLP-1 and insulin levels, suggesting its potential as a therapeutic agent for hyperglycemia.[2][10]

Experimental Protocol:

- Animal Model: Male ICR mice.[5]
- Dosage and Administration: 10 μg/kg of Cinnamtannin A2 administered orally (p.o.).[3][10]
 [11]
- Sample Collection: Blood samples are collected 60 minutes after administration. [2][5]
- Analysis:
 - Plasma GLP-1 and insulin levels are quantified using commercially available ELISA kits.
 - To investigate the downstream effects, the soleus muscle is excised to analyze the activation of the insulin signaling pathway.
- Western Blot Analysis:
 - Muscle tissue lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes are probed with primary antibodies against phosphorylated insulin receptor β
 (p-IRβ) and phosphorylated insulin receptor substrate 1 (p-IRS-1).
 - Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Nephroprotective Effects via the Nrf2-Keap1 Pathway

Cinnamtannin A2 has been shown to protect against renal injury by modulating the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.[3]

Experimental Protocol:

- Animal Model: Male Sprague-Dawley rats with chronic renal failure induced by 5/6 nephrectomy.[3][12]
- Dosage and Administration: 10 mg/kg of Cinnamtannin A2 administered intraperitoneally (i.p.) for 30 days.[3][10][11][12]
- Analysis:
 - Serum levels of creatinine, blood urea nitrogen (BUN), kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL) are measured to assess kidney function.
 - Oxidative stress markers in kidney tissue are quantified.
 - The expression of proteins in the Nrf2-Keap1 pathway (Nrf2, Keap1, and downstream targets like Heme Oxygenase-1) is determined by Western blot analysis of kidney tissue homogenates.

Attenuation of Skeletal Muscle Disuse Atrophy

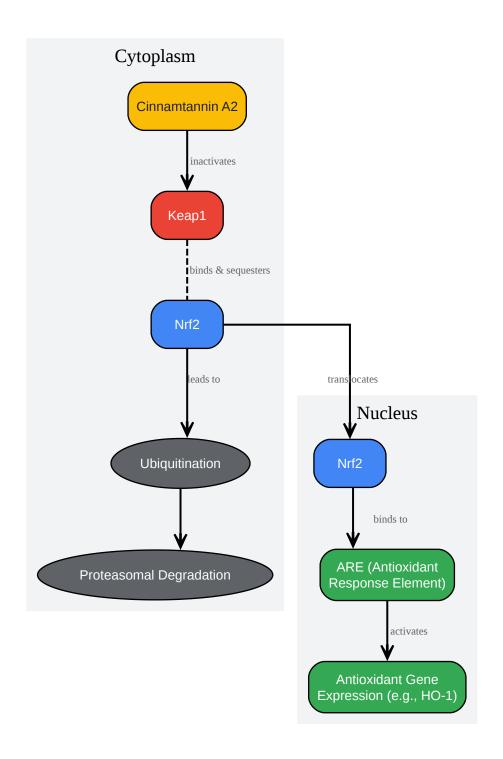
Studies have indicated that **Cinnamtannin A2** can mitigate skeletal muscle wasting in mouse models of disuse atrophy.[2]

Experimental Protocol:

- Animal Model: Male mice subjected to hindlimb suspension to induce disuse atrophy.
- Dosage and Administration: 25 µg/kg of Cinnamtannin A2, dissolved in a vehicle of 20% glycerol in saline, administered daily via oral gavage for 14 days.[2]
- Analysis:

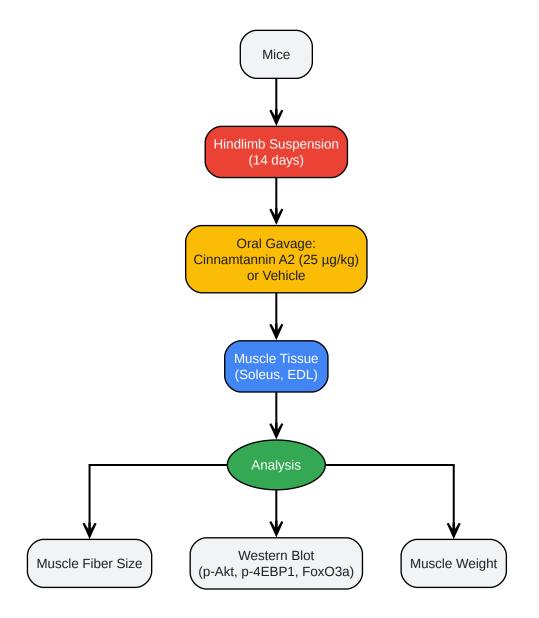
- The weight of the soleus and extensor digitorum longus muscles is measured.
- Muscle fiber size is determined through histological analysis.
- Protein expression and phosphorylation of key signaling molecules in the PI3K/Akt/FoxO pathway (e.g., p-Akt, p-4EBP1, dephosphorylated FoxO3a) are analyzed by Western blotting of muscle lysates.[2]
- Urinary catecholamine levels are measured to assess sympathetic nervous system activity.[2]

Signaling Pathways and Mechanisms of Action


The biological effects of **Cinnamtannin A2** are mediated through its interaction with key cellular signaling pathways. The following diagrams illustrate these mechanisms.

Click to download full resolution via product page

Caption: Cinnamtannin A2-induced GLP-1 and insulin secretion pathway.



Click to download full resolution via product page

Caption: Cinnamtannin A2-mediated activation of the Nrf2-Keap1 pathway.

Click to download full resolution via product page

Caption: Experimental workflow for the mouse model of disuse muscle atrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor [bio-protocol.org]
- 2. Cinnamtannin A2, (–)-epicatechin tetramer, attenuates skeletal muscle wasting in disuse atrophy model mice induced by hindlimb suspension PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Sensing the Insulin Signaling Pathway with an Antibody Array PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamtannin A2, (-)-epicatechin tetramer, attenuates skeletal muscle wasting in disuse atrophy model mice induced by hindlimb suspension PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Cinnamtannin A2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257778#cinnamtannin-a2-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com